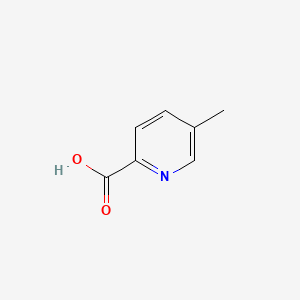

5-Methylpicolinic acid

Description

Historical Context and Discovery of 5-Methylpicolinic Acid

While the parent compound, picolinic acid, has been a known entity in chemical literature for a considerable period, the specific investigation into its methylated derivatives like this compound is a more recent development. The initial exploration of substituted pyridinecarboxylic acids was driven by the need for novel intermediates in chemical synthesis.

One of the early documented formations of this compound dates back to the late 1960s. A 1968 study described the formation of this compound from 4-methylcatechol (B155104) through the action of a cell extract from a microorganism. google.com This early work highlighted the potential of microbiological systems for synthesizing pyridine (B92270) derivatives.

Further advancements in biotechnology have led to more defined and efficient synthesis routes. For instance, research has demonstrated the one-step production of this compound from 6-amino-m-cresol with high yields using resting cells of Escherichia coli harboring the genes for 2-aminophenol (B121084) 1,6-dioxygenase. oup.comnih.gov Another established enzymatic method involves the use of E. coli transformants expressing catechol 2,3-dioxygenase to convert 4-methylcatechol into this compound. tandfonline.com These biocatalytic methods represent an important development in the production of this compound, offering a convenient and effective alternative to purely chemical synthesis pathways. oup.com

Significance of this compound within the Picolinic Acid Family and Pyridine Derivatives

This compound, also known by its IUPAC name 5-methylpyridine-2-carboxylic acid, holds a distinct position within the broader families of picolinic acid and pyridine derivatives. ontosight.ainih.gov Pyridine and its derivatives are fundamental heterocyclic compounds widely used in drug design and are present in a significant number of FDA-approved pharmaceuticals. dovepress.com

The significance of this compound stems from the influence of its specific substitution pattern on the pyridine ring. The presence of a methyl group at the 5-position, in addition to the carboxyl group at the 2-position, modifies the compound's physical, chemical, and biological properties compared to the unsubstituted picolinic acid. ontosight.ai These modifications influence its reactivity, solubility, and how it interacts with biological systems.

Its primary role in academic and industrial research is as a crucial chemical intermediate. The structure of this compound makes it a versatile building block for the synthesis of more complex molecules. For example, it is a precursor in the synthesis of 5-Formylpicolinic acid through oxidation. Furthermore, its derivatives are explored in medicinal chemistry for developing new therapeutic agents. pensoft.net The ability of the picolinic acid framework to act as a chelating agent for metal ions also extends to its derivatives, making this compound and related compounds subjects of interest in coordination chemistry for creating novel metal complexes. ontosight.airesearchgate.net

Overview of Research Trajectories for this compound

Research involving this compound is multifaceted, spanning several key scientific areas. The compound's utility as a synthetic intermediate is a common thread across these research trajectories.

In medicinal chemistry and pharmacology , derivatives of picolinic acid, including this compound, are investigated for their potential biological activities. ontosight.ai Research has explored these compounds for antimicrobial, anti-inflammatory, and antioxidant effects. ontosight.ai A significant area of focus is its use as a scaffold for designing novel enzyme inhibitors. For example, aminobenzamide-linked picolinic acid derivatives have shown submicromolar potency against both acute and chronic forms of the parasite Toxoplasma gondii. nih.gov It has also been used in the synthesis of compounds tested as p97 inhibitors, a target in cancer and other diseases.

In the field of biotechnology and biocatalysis , a major research trajectory involves the development of sustainable methods for the synthesis of this compound. Studies have successfully employed engineered microorganisms like E. coli and Pseudomonas species to produce the compound from simple precursors. oup.comtandfonline.com This enzymatic approach is a key area of interest as it aligns with the principles of green chemistry.

Another significant research avenue is in coordination chemistry and materials science . Picolinic acid and its derivatives are well-known for their ability to form stable complexes with a variety of metal ions. researchgate.net Researchers are exploring the use of ligands derived from picolinic acids, including substituted versions, in the development of new materials and for applications in catalysis and biomedical imaging. researchgate.netacs.orgnih.govresearchgate.net

Finally, in agrochemicals , this compound serves as an intermediate in the synthesis of specialty chemicals, including those with potential applications in agriculture.

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | 5-methylpyridine-2-carboxylic acid | nih.gov |

| Synonyms | 5-Methyl-2-pyridinecarboxylic acid | echemi.com |

| CAS Number | 4434-13-3 | sigmaaldrich.com |

| Molecular Formula | C₇H₇NO₂ | nih.govechemi.com |

| Molecular Weight | 137.14 g/mol | sigmaaldrich.com |

| Appearance | Light yellow crystalline powder | echemi.com |

| Melting Point | 164-166 °C | echemi.com |

| Boiling Point | 317°C at 760 mmHg | echemi.com |

| SMILES | CC1=CN=C(C=C1)C(=O)O | sigmaaldrich.com |

| InChIKey | HWMYXZFRJDEBKC-UHFFFAOYSA-N | sigmaaldrich.com |

Table 2: Comparison of this compound with Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Distinguishing Feature(s) |

|---|---|---|---|---|

| Picolinic Acid | 98-98-6 | C₆H₅NO₂ | 123.11 | Parent compound, lacks the methyl group. |

| This compound | 4434-13-3 | C₇H₇NO₂ | 137.14 | Features a methyl group at the 5-position. |

| 6-Methylpicolinic Acid | 934-60-1 | C₇H₇NO₂ | 137.14 | Isomeric, with the methyl group at the 6-position. |

| 5-Formylpicolinic acid | 53574-58-6 | C₇H₅NO₃ | 151.12 | Contains a formyl group instead of a methyl group at the 5-position. |

| Methyl 6-chloro-5-methylpicolinate | 178421-22-2 | C₈H₈ClNO₂ | 185.61 | An ester derivative with an additional chlorine atom at the 6-position. |

Structure

3D Structure

Properties

IUPAC Name |

5-methylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c1-5-2-3-6(7(9)10)8-4-5/h2-4H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWMYXZFRJDEBKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50196144 | |

| Record name | Picolinic acid, 5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4434-13-3 | |

| Record name | 5-Methylpicolinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4434-13-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Picolinic acid, 5-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004434133 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Picolinic acid, 5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methylpyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies for 5 Methylpicolinic Acid

Conventional Chemical Synthesis Routes

Traditional organic chemistry provides several reliable routes for the synthesis of 5-Methylpicolinic acid, primarily through the oxidation of substituted pyridines or multi-step pathways involving functional group manipulations.

Synthesis from 2,5-Lutidine

A primary and direct method for synthesizing this compound is the selective oxidation of 2,5-Lutidine (also known as 2,5-dimethylpyridine). In this process, the methyl group at the 2-position is oxidized to a carboxylic acid, while the methyl group at the 5-position remains intact. This regioselectivity is crucial for the successful synthesis of the desired product.

Various oxidizing agents can be employed for this transformation. The vapor-phase oxidation of 2-methyl-5-ethylpyridine on a modified vanadium oxide catalyst has been studied, indicating that the substituents in the 2-position show increased reactivity. ect-journal.kz While this specific study focuses on a different starting material, the principles of selective oxidation of alkylpyridines are relevant. The interaction between the pyridine (B92270) base and acidic sites on the catalyst surface enhances the reactivity of the substituent at the 2-position. ect-journal.kz

Common oxidizing agents for similar transformations include potassium permanganate (B83412) (KMnO4) or nitric acid. googleapis.comgoogle.comnih.gov The reaction conditions, such as temperature, pressure, and the choice of solvent, must be carefully controlled to favor the formation of the mono-carboxylic acid and prevent over-oxidation to pyridine-2,5-dicarboxylic acid.

Table 1: Oxidation of Lutidine Derivatives This table is illustrative of typical oxidation reactions for lutidine derivatives.

| Starting Material | Oxidizing Agent | Key Conditions | Product | Reference |

| 3,5-Lutidine | Hydrogen Peroxide / Acetic Acid | 60-90°C | 3,5-Lutidine-N-Oxide | google.com |

| 3,5-Dimethyl Pyridine | Potassium Permanganate | Water solvent, 25-35°C | 5-Methylnicotinic Acid | google.com |

| 2,6-Lutidine | Potassium Permanganate | Aqueous solution, 70-95°C | Dipicolinic Acid | googleapis.com |

Derivations from Nicotinic Acid in Multi-step Pathways

More intricate, multi-step synthetic routes can produce this compound starting from nicotinic acid or its derivatives. These pathways involve a sequence of reactions to introduce the necessary methyl group and arrange the functional groups into the final 2-carboxy-5-methylpyridine structure.

Synthesis via Hydrolysis of Derivatives

The final step in many synthetic routes to this compound is the hydrolysis of a more stable derivative, such as an ester or amide. This strategy is employed because esters are often easier to purify than the corresponding carboxylic acids and can serve as protecting groups during intermediate steps.

For example, a synthesis might yield methyl 5-methylpicolinate. This ester can then be converted to the desired carboxylic acid through acid or base-catalyzed hydrolysis. Acid hydrolysis, for instance, can be achieved by refluxing the ester in the presence of an acid like hydriodic acid. This straightforward reaction typically proceeds with high yield and is a common concluding step in complex organic syntheses. The unexpected and clean conversion of a 5-methylfuran-2-yl moiety into a stable 2,5-dioxopentanyl (2,5-DOP) entity during an acid-catalyzed cleavage step highlights how hydrolysis can be a key transformation. nih.gov

Biocatalytic and Enzymatic Synthesis Approaches

In recent years, biocatalytic methods have emerged as powerful and environmentally friendly alternatives to conventional chemical synthesis. These approaches utilize enzymes to catalyze specific reactions with high selectivity and efficiency under mild conditions.

Synthesis via 2-Aminophenol (B121084) 1,6-Dioxygenase from 6-Amino-m-cresol

A highly efficient, one-step biocatalytic method for producing this compound utilizes the enzyme 2-aminophenol 1,6-dioxygenase. oup.comoup.com This enzyme catalyzes the ring cleavage of ortho-aminophenols, and the resulting ring fission products spontaneously convert to picolinic acids. oup.com

In this specific synthesis, 6-amino-m-cresol (also known as 2-amino-5-methylphenol) is used as the substrate. oup.comoup.com Resting cells of Escherichia coli engineered to harbor the genes for 2-aminophenol 1,6-dioxygenase have been shown to convert 6-amino-m-cresol to this compound with yields exceeding 90%. oup.comoup.com The reaction is typically carried out in a phosphate (B84403) buffer at a controlled pH. oup.com This method provides a convenient and high-yield strategy for synthesizing substituted picolinic acids from corresponding aminophenols. oup.com

Table 2: Biocatalytic Synthesis of this compound

| Substrate | Enzyme | Biocatalyst | Yield | Reference |

| 6-Amino-m-cresol | 2-Aminophenol 1,6-dioxygenase | Resting cells of E. coli DH5α/pNBZ14 | >90% conversion | oup.comoup.com |

Enzymatic Conversion using Catechol 2,3-Dioxygenase from 4-Methylcatechol (B155104)

Another enzymatic strategy for synthesizing picolinic acids involves the use of catechol 2,3-dioxygenase. oup.com This enzyme catalyzes the cleavage of catechol and its derivatives. oup.comamanote.com The synthesis of this compound can be achieved starting from 4-methylcatechol.

The process involves the enzymatic cleavage of 4-methylcatechol by catechol 2,3-dioxygenase. The resulting product, a substituted 2-hydroxymuconic semialdehyde, can then be chemically reacted with ammonium (B1175870) hydroxide (B78521) to form this compound. oup.com This chemoenzymatic approach combines a highly selective biological step with a subsequent chemical cyclization. Pseudomonas putida mutant strains that express catechol 2,3-dioxygenase have been developed to serve as effective biocatalysts for this transformation. oup.com

Yield Optimization in Biocatalytic Synthesis

The biocatalytic synthesis of this compound is an area of growing interest due to its potential for high selectivity and environmentally benign reaction conditions. However, detailed research on specific biocatalytic production routes for this compound and the subsequent optimization of their yields is not extensively documented in the current scientific literature.

General principles of yield optimization in biocatalytic processes, which would be applicable to this compound production, involve several key strategies. These include the screening and engineering of microbial strains or enzymes with high catalytic activity and stability. For instance, microorganisms capable of oxidizing the methyl group of a suitable precursor, such as 2,5-lutidine, would be primary candidates.

Optimization of fermentation or reaction conditions is another critical factor. This encompasses adjusting parameters such as pH, temperature, substrate concentration, and nutrient composition to maximize the metabolic flux towards the desired product. The use of statistical experimental designs, such as response surface methodology, can be employed to systematically optimize these variables and enhance the yield of this compound.

While specific data on yield optimization for the biocatalytic synthesis of this compound is not available, the table below illustrates a hypothetical optimization process based on common strategies in biocatalysis.

Table 1: Hypothetical Yield Optimization in Biocatalytic Synthesis of this compound This table is for illustrative purposes and is based on general principles of biocatalytic optimization, as specific data for this compound is not publicly available.

| Optimization Strategy | Parameter | Condition A | Yield (%) | Condition B | Yield (%) |

|---|---|---|---|---|---|

| Strain Selection | Microorganism | Strain X | 35 | Strain Y (Engineered) | 55 |

| pH Optimization | Reaction pH | 6.0 | 50 | 7.5 | 65 |

| Temperature | Reaction Temp. (°C) | 30 | 62 | 37 | 70 |

| Substrate Feed | Feeding Strategy| Batch | 68 | Fed-batch | 85 |

Novel and Emerging Synthetic Methodologies for this compound

Research into novel and emerging synthetic methodologies for this compound is focused on improving efficiency, reducing environmental impact, and enhancing scalability. While specific, groundbreaking novel methods for this particular compound are not widely reported, advancements in related pyridine carboxylic acid synthesis suggest potential future directions.

Another potential avenue is the application of continuous flow chemistry. Flow reactors offer advantages such as improved heat and mass transfer, precise control over reaction parameters, and the potential for safer and more efficient scale-up compared to traditional batch processes. The synthesis of this compound via oxidation could be adapted to a flow process, potentially leading to higher yields and purity.

Comparative Analysis of Synthetic Efficiency and Scalability

A comparative analysis of different synthetic routes to this compound is essential for selecting the most appropriate method for a given application, considering factors like yield, cost, environmental impact, and scalability.

Chemical Synthesis: Traditional chemical synthesis, primarily through the oxidation of 2,5-lutidine using strong oxidizing agents like potassium permanganate, is a well-established method.

Efficiency: This method can achieve moderate to good yields. However, the use of stoichiometric amounts of strong oxidants can lead to the formation of byproducts and challenges in purification.

Scalability: The process is generally scalable, but handling large quantities of strong oxidizing agents can pose safety and environmental challenges. The cost of raw materials and waste disposal can also be significant at an industrial scale.

Biocatalytic Synthesis (Hypothetical): While not yet established, a potential biocatalytic route would offer several advantages.

Efficiency: Biocatalytic methods have the potential for very high selectivity, leading to a purer product and simplifying downstream processing. Yields could theoretically be very high with optimized strains and conditions.

Scalability: Scaling up biocatalytic processes can be complex, requiring significant investment in fermentation and downstream processing equipment. However, for high-value applications, the benefits of sustainability and selectivity may outweigh the initial costs.

The following table provides a comparative overview of these synthetic approaches.

Table 2: Comparative Analysis of Synthetic Routes to this compound

| Synthesis Method | Key Advantages | Key Disadvantages | Efficiency (Yield) | Scalability |

|---|---|---|---|---|

| Chemical Oxidation | Well-established, relatively simple | Use of harsh reagents, byproduct formation, environmental concerns | Moderate to Good | Good, with safety and environmental considerations |

| Biocatalysis | High selectivity, mild conditions, sustainable | Less developed, potential for low volumetric productivity, complex scale-up | Potentially High | Moderate to Good, requires specialized infrastructure |

| Novel Catalysis | Potentially higher efficiency and sustainability | Requires further research and development | Potentially High | Dependent on catalyst cost and stability |

Chemical Reactivity and Derivatization of 5 Methylpicolinic Acid

Reactions at the Carboxyl Group

The carboxylic acid moiety is a primary site for derivatization, enabling the synthesis of esters and amides through well-established chemical reactions.

Esterification of 5-methylpicolinic acid can be achieved through several methods, most notably the Fischer-Speier esterification. This acid-catalyzed reaction involves treating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. byjus.commasterorganicchemistry.com For example, refluxing this compound with methanol (B129727) and a catalytic amount of sulfuric acid yields methyl 5-methylpicolinate. The reaction is reversible, and to favor the formation of the ester, the water produced is typically removed, or an excess of the alcohol is used. masterorganicchemistry.comchemguide.co.uk

The mechanism for Fischer esterification proceeds in several steps: chemguide.co.uklibretexts.org

Protonation of the carbonyl oxygen: The carboxylic acid is protonated by the strong acid catalyst, which enhances the electrophilicity of the carbonyl carbon. byjus.comlibretexts.org

Nucleophilic attack: A molecule of the alcohol acts as a nucleophile, attacking the protonated carbonyl carbon to form a tetrahedral intermediate. libretexts.org

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). byjus.com

Elimination of water: The tetrahedral intermediate eliminates a molecule of water, and the carbonyl group is reformed. libretexts.org

Deprotonation: The protonated ester is deprotonated to regenerate the acid catalyst and yield the final ester product. chemguide.co.uk

Alternative esterification methods can also be employed, such as using coupling reagents. For instance, picolinic acids can be converted to their esters using a reagent mixture containing 2-methyl-6-nitrobenzoic anhydride (B1165640) and 4-dimethylaminopyridine (B28879). researchgate.net

| Method | Reagents | Description | Reference |

|---|---|---|---|

| Fischer-Speier Esterification | Alcohol (e.g., Methanol), Strong Acid Catalyst (e.g., H₂SO₄) | Direct, acid-catalyzed reaction between the carboxylic acid and an alcohol. It is a reversible equilibrium process. | masterorganicchemistry.com |

| Shiina Macrolactonization (modified for intermolecular esterification) | Alcohol, 2-methyl-6-nitrobenzoic anhydride, 4-dimethylaminopyridine (DMAP) | A mild method involving an activating agent for the carboxylic acid, often used for sensitive substrates. | researchgate.net |

| Alkylation | Alkyl halide (e.g., Methyl iodide), Base (e.g., K₂CO₃) | Involves deprotonation of the carboxylic acid followed by nucleophilic attack on the alkyl halide. This method risks N-alkylation of the pyridine (B92270) ring. |

The carboxyl group of this compound can be converted into an amide via reaction with a primary or secondary amine. This transformation typically requires the activation of the carboxylic acid to form a more reactive intermediate that is susceptible to nucleophilic attack by the amine. nih.govresearchgate.net

A variety of coupling reagents are used to facilitate amide bond formation, which is a fundamental reaction in peptide synthesis. bachem.com These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group. Common coupling reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives such as 1-Hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP). nih.gov The reaction proceeds by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. nih.gov The addition of HOBt can minimize side reactions and reduce the risk of racemization in chiral substrates. nih.govbachem.com

Recent advancements have led to the development of one-pot, green methodologies for amide bond formation that avoid traditional coupling reagents. nih.gov One such approach involves the initial conversion of the carboxylic acid to a thioester, which then reacts with an amine to form the desired amide. nih.gov

| Reagent Class | Examples | Mechanism/Role | Reference |

|---|---|---|---|

| Carbodiimides | EDC, DCC | Activates the carboxylic acid to form a reactive O-acylisourea intermediate. | nih.govbachem.com |

| Phosphonium (B103445) Salts | PyBOP, BOP | Forms a reactive phosphonium ester intermediate. PyBOP is a safer alternative to the carcinogenic BOP. | bachem.com |

| Aminium/Uronium Salts | HATU, HBTU, TBTU | Forms highly reactive activated esters (e.g., O-acyl-tetramethylisouronium ion). HATU is particularly effective for difficult couplings. | bachem.com |

| Additives | HOBt, HOAt, DMAP | Used with coupling reagents to suppress side reactions, reduce racemization, and accelerate the reaction by forming a more reactive activated ester. | nih.govbachem.com |

Reactions on the Pyridine Ring System

The pyridine ring of this compound is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. nih.gov This inherent electron deficiency, combined with the electronic effects of the methyl and carboxyl substituents, governs the ring's reactivity towards electrophilic and nucleophilic substitution, as well as oxidation and reduction processes.

Electrophilic aromatic substitution on the pyridine ring is generally more difficult than on benzene. The nitrogen atom deactivates the ring towards electrophiles, particularly at the C-2, C-4, and C-6 positions, and reactions often require harsh conditions. nih.gov In this compound, the ring is substituted with an electron-donating methyl group (activating, ortho/para-directing) and an electron-withdrawing carboxylic acid group (deactivating, meta-directing).

The positional selectivity of an EAS reaction on this compound is determined by the combined influence of these groups and the ring nitrogen.

Ring Nitrogen: Strongly deactivates positions 2, 4, and 6.

Carboxyl Group (at C-2): Deactivates the entire ring and directs incoming electrophiles to the meta-positions (C-4 and C-6).

Methyl Group (at C-5): Activates the ring and directs incoming electrophiles to the ortho-positions (C-4 and C-6) and the para-position (C-2).

Considering these effects, the C-4 and C-6 positions are activated by the methyl group but deactivated by the ring nitrogen and are meta to the carboxyl group. The C-3 position is the least deactivated by the nitrogen atom. Therefore, electrophilic substitution, if it occurs, would be predicted to be challenging, with potential for substitution at the C-4 position, which benefits from the ortho-directing effect of the methyl group, or the C-3 position.

In contrast to EAS, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (S_NAr), especially when a good leaving group (such as a halide) is present on the ring. wikipedia.orgmasterorganicchemistry.com The reaction is facilitated by electron-withdrawing groups positioned ortho or para to the leaving group, as they can stabilize the negatively charged intermediate (Meisenheimer complex). masterorganicchemistry.comlibretexts.org

For this compound itself, NAS is not feasible as it lacks a suitable leaving group. However, derivatives of this compound can readily undergo NAS. For example, in methyl 6-chloro-5-methylpicolinate, the chlorine atom at the C-6 position is activated towards nucleophilic displacement. The C-6 position is ortho to the electron-withdrawing ring nitrogen and para to the activating methyl group, but the dominant activating effect for NAS comes from the nitrogen atom and the ester group at C-2. A nucleophile, such as an amine or thiol, can substitute the chlorine atom under appropriate conditions.

Both the methyl group and the carboxylic acid group on the this compound scaffold can undergo oxidation and reduction. An oxidation-reduction reaction involves the transfer of electrons between chemical species. khanacademy.org

Oxidation: The methyl group at the C-5 position is susceptible to oxidation. Using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) under acidic conditions can convert the methyl group into a formyl group, yielding 5-formylpicolinic acid, or further to a carboxyl group, yielding pyridine-2,5-dicarboxylic acid (isocinchomeronic acid). Selective aerobic oxidation of methylpyridines to their corresponding carboxylic acids can also be achieved using catalytic systems such as N-hydroxyphthalimide (NHPI) with cobalt salts. researchgate.net

Reduction: The carboxylic acid group can be reduced to the corresponding primary alcohol, 5-(hydroxymethyl)picolinic acid. This transformation can be accomplished using reducing agents like sodium borohydride (B1222165) (NaBH₄) in ethanol, which selectively reduces the carboxyl function without affecting the aromatic ring. More powerful reducing agents would be required for the reduction of the pyridine ring itself.

| Reaction Type | Functional Group | Reagents/Conditions | Product | Reference |

|---|---|---|---|---|

| Oxidation | 5-Methyl group | Potassium permanganate (KMnO₄), acidic conditions | 5-Carboxypicolinic acid (Pyridine-2,5-dicarboxylic acid) | |

| Oxidation | 5-Methyl group | N-hydroxyphthalimide (NHPI), Co(OAc)₂, O₂ | 5-Carboxypicolinic acid | researchgate.net |

| Reduction | 2-Carboxyl group | Sodium borohydride (NaBH₄), ethanol | 5-(Hydroxymethyl)picolinic acid |

Reactions Involving the Methyl Group

The methyl group at the 5-position of the picolinic acid ring is a key site for chemical modification, allowing for the introduction of diverse functional groups. This versatility makes this compound a valuable starting material for the synthesis of more complex molecules. Common reactions involving this methyl group include oxidation and halogenation.

Oxidation: The methyl group can be oxidized to a carboxylic acid group, yielding pyridine-2,5-dicarboxylic acid. A common and effective oxidizing agent for this transformation is potassium permanganate (KMnO₄). For instance, the oxidation of a related compound, 5-bromo-2-methylpyridine, to 5-bromo-2-picolinic acid is achieved by heating with potassium permanganate in an aqueous solution. google.com A similar strategy can be applied to this compound, where the reaction is typically conducted under heating in a suitable solvent mixture, such as pyridine and water. chemspider.com The reaction proceeds through a series of intermediate steps involving the formation of a hydroxymethyl and then an aldehyde group, which are further oxidized to the carboxylic acid.

Halogenation: The methyl group can also undergo free-radical halogenation, typically with N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or AIBN, and light or heat. wikipedia.orgstudyorgo.comlibretexts.org This reaction introduces a halogen, most commonly bromine, onto the methyl group, forming 5-(bromomethyl)picolinic acid. This benzylic-like bromination is a powerful tool for further functionalization, as the resulting bromomethyl group is a reactive electrophile that can readily participate in nucleophilic substitution reactions. This allows for the introduction of a wide range of functionalities, such as alcohols, ethers, amines, and nitriles, at the 5-position.

The table below summarizes key reactions involving the methyl group of this compound.

| Reaction Type | Reagents and Conditions | Product |

| Oxidation | Potassium permanganate (KMnO₄), Water/Pyridine, Heat | Pyridine-2,5-dicarboxylic acid |

| Halogenation | N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN), Light/Heat | 5-(Bromomethyl)picolinic acid |

Synthesis of Advanced this compound Derivatives for Research

The core structure of this compound serves as a scaffold for the synthesis of advanced derivatives with tailored properties for various research applications, including medicinal chemistry and materials science.

Halogenated derivatives of this compound are important intermediates in organic synthesis, often used in cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds.

5-Bromopicolinic acid: This derivative is synthesized by the oxidation of 5-bromo-2-methylpyridine. A patented method describes the use of potassium permanganate in water, heated to 85-90°C, to achieve this transformation. google.com The starting material, 5-bromo-2-methylpyridine, is commercially available.

4-Bromo-5-methylpicolinic acid: The synthesis of this derivative involves the bromination of the pyridine ring at the 4-position. While specific synthesis details for this compound are less common in the literature, general methods for the regioselective bromination of pyridine rings can be employed. The presence of the methyl and carboxylic acid groups will influence the position of bromination.

5-(Bromomethyl)picolinic acid: As mentioned previously, this derivative is prepared via the free-radical bromination of the methyl group of this compound using reagents like NBS. bldpharm.com The resulting 5-(bromomethyl)picolinic acid is a versatile intermediate for further derivatization. researchgate.net

The table below provides a summary of these halogenated derivatives.

| Derivative | Starting Material | Key Synthesis Step |

| 5-Bromopicolinic acid | 5-Bromo-2-methylpyridine | Oxidation of the methyl group |

| 4-Bromo-5-methylpicolinic acid | This compound | Ring bromination |

| 5-(Bromomethyl)picolinic acid | This compound | Free-radical bromination of the methyl group |

In drug discovery and medicinal chemistry, the synthesis of substituted analogues of a lead compound is crucial for establishing structure-activity relationships (SAR). unc.eduresearchgate.netsemanticscholar.orguc.ptnih.gov By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogues, researchers can identify the key structural features required for a desired therapeutic effect.

Modifications can be made to various parts of the this compound scaffold:

The Pyridine Ring: Introduction of different substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at various positions on the ring can modulate the electronic properties, lipophilicity, and steric profile of the molecule. This can significantly impact how the molecule interacts with its biological target.

The Carboxylic Acid Group: The carboxylic acid can be converted to esters, amides, or other bioisosteres to alter the compound's polarity, solubility, and ability to form hydrogen bonds.

The Methyl Group: As discussed, the methyl group can be functionalized to introduce a variety of substituents, providing a handle to probe the steric and electronic requirements of the binding pocket of a biological target.

These SAR studies are essential for optimizing the potency, selectivity, and pharmacokinetic properties of new drug candidates derived from the this compound core. unc.edu

The development of chiral derivatives of this compound has opened up new avenues in asymmetric catalysis and the synthesis of enantiomerically pure compounds. nih.govfigshare.comnih.govacs.orgmdpi.comfrontiersin.orgru.nlscispace.comrsc.org Chiral picolinic acid-based ligands have been successfully employed in a variety of metal-catalyzed asymmetric reactions.

For example, a cationic ruthenium complex of a chiral picolinic acid derivative has been shown to catalyze the asymmetric intramolecular dehydrative N-allylation of N-substituted ω-amino- and -aminocarbonyl allylic alcohols, producing α-alkenyl N-heterocycles with high enantioselectivity. nih.govfigshare.com This demonstrates the potential of chiral this compound derivatives to serve as effective ligands in asymmetric synthesis.

The enantioselective synthesis of these chiral derivatives can be achieved through various strategies, including:

Resolution of Racemates: Separating a racemic mixture of a chiral this compound derivative into its individual enantiomers.

Chiral Pool Synthesis: Starting from a readily available chiral precursor to synthesize the desired enantiomerically pure derivative.

Asymmetric Catalysis: Using a chiral catalyst to stereoselectively create the desired chiral center in the molecule.

The design and synthesis of novel chiral derivatives of this compound continue to be an active area of research, with the potential to lead to the development of new and highly efficient asymmetric transformations. acs.org

Coordination Chemistry of 5 Methylpicolinic Acid

Ligand Properties of 5-Methylpicolinic Acid in Metal Complexation

This compound, a derivative of picolinic acid, functions as a robust chelating ligand in coordination chemistry. ontosight.ai The presence of a carboxylic acid group at the 2-position and a nitrogen atom within the pyridine (B92270) ring allows it to form stable chelate rings with metal ions. rdd.edu.iqcsbsju.edu The methyl group at the 5-position can modify its electronic properties and steric profile compared to the parent picolinic acid, influencing the stability and structure of its metal complexes. ontosight.ai

This compound demonstrates effective chelating capabilities with a diverse range of metal ions. ontosight.ai Like its parent compound, picolinic acid, it can bind to various transition metals and lanthanides. semanticscholar.org The formation of a five-membered chelate ring is a key feature of its coordinating behavior, which generally imparts significant stability to the resulting complexes. csbsju.edu Studies on related picolinic acid derivatives show complexation with transition metals such as Cu(II) and Ni(II), where the stability of the complexes is influenced by factors like the basicity of the ligand and steric effects. niscpr.res.in For instance, research on half-sandwich organorhodium complexes has utilized 6-methylpicolinic acid as a bidentate (O,N) donor ligand, highlighting its role in forming stable metal chelates. researchgate.net

The primary binding mode of this compound involves chelation through the nitrogen atom of the pyridine ring and an oxygen atom from the deprotonated carboxylate group. rdd.edu.iqsemanticscholar.org This bidentate N,O-coordination is the most common and results in the formation of a stable five-membered ring with the metal center. csbsju.edu This chelating behavior is consistently observed across a variety of metal complexes with picolinic acid and its derivatives. semanticscholar.org Infrared (IR) spectroscopy is often used to confirm this binding mode by observing shifts in the characteristic vibrational frequencies of the carboxylate and pyridine groups upon coordination to a metal ion. ajol.infoorientjchem.org

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound and its analogs typically involves reacting the ligand with a suitable metal salt in a solvent. ajol.infoorientjchem.org Characterization is then performed using a suite of analytical techniques to determine the structure and properties of the resulting complexes.

A variety of transition metal complexes have been synthesized with picolinic acid derivatives. For example, reacting 6-methylpicolinic acid with nickel(II) nitrate (B79036) hexahydrate yields an octahedral complex, [Ni(6-Mepic)₂(H₂O)₂]. acs.org Similarly, complexes of Co(II), Ni(II), Cu(II), and Zn(II) with picolinic acid have been prepared by reacting the ligand with the respective metal perchlorates. orientjchem.orgresearchgate.net These complexes are often characterized by techniques such as elemental analysis, FT-IR, UV-Vis spectroscopy, and thermogravimetric analysis (TGA). ajol.infoorientjchem.org For instance, in zinc complexes with the related 5-cyanopicolinate ligand, both cis and trans octahedral geometries, as well as square-pyramidal geometries, have been observed, demonstrating the structural diversity possible with these types of ligands. rsc.org The synthesis of Ga(III) complexes with related triazacyclononane-based ligands incorporating a pyridyl-carboxylate function has also been reported, indicating the utility of this chelating motif for complexing Group 13 metals. worktribe.com

Table 1: Selected Transition Metal Complexes with Picolinic Acid Derivatives

| Metal Ion | Ligand | Complex Formula | Geometry | Reference(s) |

|---|---|---|---|---|

| Ni(II) | 6-Methylpicolinic acid | [Ni(6-Mepic)₂(H₂O)₂] | Octahedral | acs.org |

| Cu(II) | Picolinic acid | [Cu(pic)₂] | Square Planar / Distorted Octahedral | semanticscholar.org |

| Zn(II) | 5-Cyanopicolinic acid | [Zn(picCN)₂(H₂O)₂] | trans-Octahedral | rsc.org |

This table is interactive and can be sorted by column.

Picolinic acid and its derivatives are also known to form complexes with lanthanide(III) ions. acs.org The synthesis of these complexes can be achieved through methods like hydrothermal synthesis or by reaction in solution. researchgate.net For example, a dinuclear lanthanum(III) complex with 6-methylpicolinic acid N-oxide, La₂(6-mepicno)₆·6H₂O, has been synthesized and characterized. researchgate.net In this complex, the ligand exhibits both chelating bidentate and bridging bidentate coordination modes. researchgate.net The coordination chemistry of lanthanides with these ligands is of interest for applications in luminescence, with studies showing that the ligand can act as an efficient sensitizer (B1316253) for lanthanide-characteristic emission. worktribe.comresearchgate.net

Single-crystal X-ray diffraction is a powerful tool for the definitive structural characterization of these metal complexes. For the nickel(II) complex with 6-methylpicolinic acid, [Ni(6-Mepic)₂(H₂O)₂], X-ray analysis revealed an octahedral geometry with the two ligands coordinating in a bidentate fashion and two water molecules occupying the remaining coordination sites in a cis arrangement. acs.org The crystal structure of a copper(II) picolinate (B1231196) complex, [Cu(pic)₂], shows the copper atom bonded to two picolinate ligands through their nitrogen and oxygen atoms. semanticscholar.org The solid-state structures are often stabilized by extensive hydrogen-bonding networks, sometimes involving co-crystallized water molecules, which can lead to the formation of multi-dimensional supramolecular architectures. acs.orgiucr.org

Solid-state characterization is further supported by spectroscopic and thermal methods. FT-IR spectroscopy confirms the coordination of the carboxylate and pyridine groups, while thermogravimetric analysis (TGA) provides information on the thermal stability of the complexes and the presence of coordinated or solvated water molecules. ajol.infoorientjchem.orgacs.org

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Picolinic acid |

| 6-Methylpicolinic acid |

| 5-Cyanopicolinic acid |

| 6-Methylpicolinic acid N-oxide |

| Copper(II) |

| Nickel(II) |

| Zinc(II) |

| Cobalt(II) |

| Gallium(III) |

| Lanthanum(III) |

| Nickel(II) nitrate hexahydrate |

| Copper(II) picolinate |

Solution-Phase Coordination Equilibria and Speciation Studies

The behavior of this compound (5-MPA) in solution with various metal ions is crucial for understanding its potential applications. The formation of complexes, their stoichiometry, and their stability are investigated through techniques that monitor changes in solution properties upon complexation.

Potentiometric titrations are a primary method for determining the stoichiometry and stability constants of metal complexes in solution. This technique involves measuring the potential of an electrode, typically a pH electrode, as a titrant is added to a solution containing the metal ion and the ligand.

Studies on the complexation of this compound (referred to as 6-methylpicolinic acid in some literature) with vanadyl(IV) (VO²⁺) and vanadium(III) (V³⁺) ions have provided detailed insights into their solution-phase equilibria. For the VO(IV) system, pH-potentiometry was used to study the speciation in binary (VO(IV)-5-MPA) and ternary systems. nih.gov The results indicated that this compound forms both mono and bis complexes with the vanadyl ion, coordinating through the pyridine nitrogen and carboxylate oxygen. nih.gov

More detailed potentiometric studies have been conducted on the V(III)–this compound system, particularly in the presence of other bioligands like lactic acid, oxalic acid, citric acid, and phosphoric acid. psu.edu The analysis of potentiometric data for these ternary systems revealed the formation of various complex species. For instance, in the V(III)–5-MPA–citric acid system, the species [V(6Mepic)(Hcit)] is formed in the pH range of 1.5–3, while the ternary complex [V(6Mepic)(Cit)]⁻ becomes significant between pH 3 and 6.3. psu.edu

The stability constants (log β) for various complexes formed in the V(III)–5-MPA–Bioligand systems have been determined, as shown in the table below. These constants quantify the stability of the complexes at equilibrium. psu.edu

Table 1: Stability Constants (log β) of Ternary V(III)–this compound Complexes

| Equilibrium | Species | log βpqrs |

|---|---|---|

| V³⁺ + 6Mepic⁻ + Lac⁻ ⇌ [V(6Mepic)(Lac)]⁺ | [V(6Mepic)(Lac)]⁺ | 11.21(2) |

| V³⁺ + OH⁻ + 6Mepic⁻ + Lac⁻ ⇌ V(OH)(6Mepic)(Lac) | V(OH)(6Mepic)(Lac) | 6.84(4) |

| V³⁺ + 6Mepic⁻ + Ox²⁻ ⇌ V(6Mepic)(Ox) | V(6Mepic)(Ox) | 11.41(3) |

| V³⁺ + 6Mepic⁻ + H₂PO₄⁻ ⇌ [V(6Mepic)(H₂PO₄)]⁺ | [V(6Mepic)(H₂PO₄)]⁺ | 13.91(2) |

| V³⁺ + 6Mepic⁻ + HPO₄²⁻ ⇌ V(6Mepic)(HPO₄) | V(6Mepic)(HPO₄) | 8.84(3) |

| V³⁺ + 6Mepic⁻ + Hcit³⁻ ⇌ V(6Mepic)(Hcit) | V(6Mepic)(Hcit) | 18.00(2) |

| V³⁺ + 6Mepic⁻ + Cit³⁻ ⇌ [V(6Mepic)(Cit)]⁻ | [V(6Mepic)(Cit)]⁻ | 13.12(2) |

| V³⁺ + OH⁻ + 6Mepic⁻ + Cit³⁻ ⇌ [V(OH)(6Mepic)(Cit)]²⁻ | [V(OH)(6Mepic)(Cit)]²⁻ | 6.85(4) |

Data sourced from a study conducted in aqueous solution at 25 °C and 3.0 mol dm⁻³ KCl ionic medium. psu.edu Note: 6-methylpicolinic acid is a synonym for this compound.

The stability of metal complexes can be evaluated from both thermodynamic and kinetic perspectives. gcnayanangal.com Thermodynamic stability refers to the extent a complex will form and exist at equilibrium, often quantified by the stability constant (K) or its logarithm (log K). gcnayanangal.com Kinetic stability, on the other hand, describes the speed at which a complex undergoes ligand exchange reactions; complexes are classified as either labile (fast reactions) or inert (slow reactions). gcnayanangal.comslideshare.net

Thermodynamically, complexes of this compound show varied stability depending on the metal ion and the presence of other ligands. A comparative study between picolinic acid and this compound revealed that the presence of the methyl group in the 6-position (a synonym for the 5-position relative to the carboxyl group) surprisingly decreases the stability of its VO(IV) complexes significantly. nih.gov However, the formation of ternary (mixed-ligand) complexes can enhance stability. For example, the ternary complex [V(6Mepic)(Cit)]⁻ is more stable than the respective binary complexes of V(III) with either this compound or citric acid alone. psu.edu The stability of half-sandwich organorhodium complexes with 6-methylpicolinic acid has also been investigated through solution equilibrium studies. rsc.org

Quantitative analysis of the thermodynamic stabilities of Mn(II) complexes, which is important for designing contrast agents for magnetic resonance imaging (MRI), has used descriptors for various ligand motifs, including 2-methylpicolinic acid, to predict complex stability. acs.org

Information specifically on the kinetic stability (lability or inertness) of this compound complexes is less detailed in the available literature. Generally, kinetic stability is influenced by factors like the metal ion's electronic configuration and the geometry of the complex. slideshare.net For instance, inner orbital complexes are often kinetically inert due to stronger metal-ligand bonds. slideshare.net

Specific Applications of this compound Coordination Compounds in Research

The ability of this compound to form stable complexes with a variety of metal ions has led to its use in several areas of chemical research, from catalysis to the development of new materials.

Coordination compounds of this compound and its derivatives have been successfully employed as components of catalytic systems. A notable example is the development of an axially chiral ligand, 6-(2-chloronaphthalen-1-yl)-5-methylpyridine-2-carboxylic acid, a derivative of this compound. researchgate.net This ligand, when combined with a CpRu(II) complex, acts as an efficient catalyst for the dehydrative cyclization of diols. researchgate.net

Furthermore, half-sandwich osmium(II) complexes containing ligands such as 6-methylpicolinic acid have been studied for their catalytic activity in transfer hydrogenation reactions. rsc.org The synthesis of metal complexes with derivatives like 3-hydroxy-5-methylpicolinic acid is also explored for creating compounds with enhanced catalytic properties. aaronchem.com Metal-organic frameworks (MOFs), which can be constructed from picolinic acid derivatives, are a significant class of materials with wide-ranging applications in heterogeneous catalysis. d-nb.info

In materials science, this compound and its analogues serve as building blocks for novel functional materials, particularly Metal-Organic Frameworks (MOFs) and luminescent lanthanide complexes. d-nb.info MOFs are porous crystalline materials constructed from metal ions linked by organic ligands, with applications in gas storage, separation, and sensing. d-nb.inforsc.org Derivatives like 3-Bromo-5-methylpicolinic acid are noted for their use in creating MOFs.

The coordination of this compound to lanthanide ions is of particular interest for creating materials with specific photophysical properties. acs.org A dinuclear complex of 6-methylpicolinic acid N-oxide with lanthanum(III) has been synthesized and structurally characterized, highlighting the diverse coordination modes this ligand can adopt. researchgate.net Similarly, a tripodal ligand incorporating a 6-methylpyridine-2-carboxylic acid moiety was used to form lanthanide complexes studied for potential applications in sensing agents. unige.ch These complexes often exhibit intense luminescence, making them candidates for use in optical devices and sensors. researchgate.netmdpi.com

The formation of metal complexes is a recognized strategy in the development of drug delivery systems and prodrugs. asianpubs.orgnih.gov Complexation can improve a drug's stability, solubility, and bioavailability, or enable targeted or controlled release. asianpubs.orgjournal-dtt.org Transition metal-based prodrugs, for example, can be designed to release a cytotoxic agent under the specific physiological conditions found in cancer cells, such as a lower pH or a reducing environment. nih.gov

While specific drug delivery systems based on this compound are not extensively documented, its coordination compounds with vanadium have shown potent insulin-enhancing (mimetic) activity. acs.orgrsc.org This biological activity suggests that the complex itself has therapeutic potential. The principles of drug delivery through metal complexation could be applied to such bioactive compounds. By coordinating a therapeutic agent like this compound to a metal center, it may be possible to create a prodrug that protects the agent until it reaches its target, potentially reducing side effects and improving efficacy. The complexation of V(III) and VO(IV) with this compound and other bioligands like citrate (B86180) and amino acids has been studied in depth, providing foundational knowledge for how such complexes might behave and speciate in biological fluids. nih.govpsu.edu

Biological and Biomedical Research on 5 Methylpicolinic Acid

Enzyme Inhibition Studies

Mechanisms of Enzyme Interaction

5-Methylpicolinic acid and its structural analogs interact with various enzymes, often through mechanisms involving metal ion chelation or direct binding to active sites. As a derivative of picolinic acid, it is part of a class of compounds known as pyridine (B92270) carboxylic acids, which have been used as foundational structures for developing potent enzyme inhibitors. nih.gov The parent compound, picolinic acid, is known to affect zinc-dependent enzymes by chelating the zinc ions essential for their catalytic activity. drugbank.commdpi.com This is particularly relevant for enzymes like matrix metalloproteinases (MMPs), which are zinc-dependent endopeptidases whose inhibitors frequently incorporate a zinc-binding chemical group. mdpi.com

Furthermore, molecular docking studies performed on various picolinic acid derivatives have indicated a binding affinity for the kinase domain of the Epidermal Growth Factor Receptor (EGFR), suggesting a potential mechanism for enzyme interaction by occupying critical sites within the enzyme's pocket. pensoft.net The broad utility of the pyridine carboxylic acid scaffold is evident in its use to design inhibitors for a range of enzyme targets, including proteases and histone demethylases. nih.gov

Role in Metal Ion Homeostasis and Chelation in Biological Systems

Picolinic acid, the parent compound of this compound, is a well-established metal chelator that plays a significant role in the homeostasis of metal ions in biological systems. nih.govnih.gov Chelation is a chemical process in which a ligand binds to a central metal ion, forming a stable complex. mdpi.com This process is critical for managing the biological availability and potential toxicity of metal ions. mdpi.comnih.gov Picolinic acid is a natural metabolite of the amino acid tryptophan and is recognized for its role in the transport and absorption of essential minerals like zinc. drugbank.com The ability of picolinic acid and its derivatives to bind with metal ions allows them to influence a variety of cellular and physiological processes. mdpi.com

Chelation of Essential Metal Ions (e.g., Zinc, Iron)

The chelating activity of picolinic acid is particularly notable with essential metal ions such as zinc and iron. nih.govnih.gov Research has demonstrated that picolinic acid facilitates the intestinal absorption of dietary zinc. nih.gov Its interaction with zinc extends to a molecular level, where it can bind to zinc finger proteins (ZFPs). drugbank.com This binding can alter the structure of these proteins and inhibit their function, which is significant given that ZFPs are involved in numerous cellular processes, including viral replication. drugbank.com

In the context of iron, picolinic acid functions as an effective iron-chelating agent, capable of inhibiting cellular iron uptake. nih.gov Studies conducted on human erythroleukemic cell lines showed that treatment with picolinic acid led to a significant reduction in intracellular levels of ferritin, the primary iron storage protein. nih.gov This demonstrates the compound's ability to directly impact iron homeostasis within cells.

Implications for Cellular Processes and Growth Inhibition

The chelation of essential metal ions by picolinic acid and its analogs has profound implications for cellular functions, most prominently leading to the inhibition of cell growth. nih.govnih.gov By sequestering iron and preventing its uptake, picolinic acid can effectively suppress cellular proliferation. nih.gov Studies have shown that picolinic acid reversibly inhibits the growth of various cultured cells. nih.govnih.gov This inhibition is often cell-cycle specific; for instance, untransformed normal cells are typically arrested in the G1 (first gap) phase of the cell cycle. nih.govnih.gov In contrast, the effect on transformed or cancerous cells can differ, with cell cycle blocks observed in either the G1, G2 (second gap), or both phases, depending on the specific cell line. nih.govnih.gov These findings suggest that picolinic acid interacts with a fundamental growth control mechanism that is sensitive to metal ion availability. nih.govnih.gov Interestingly, the growth inhibition caused by picolinic acid can be partially reversed by nicotinamide, indicating a possible connection to NAD+ metabolism. nih.govnih.gov

| Cell Type | Observed Effect on Cell Cycle | Reference |

|---|---|---|

| Normal Rat Kidney (NRK) Cells | Reversibly arrested in G1 phase | nih.govnih.gov |

| Kirsten Sarcoma Virus-Transformed Cells | Blocked in G1 phase | nih.govnih.gov |

| Simian Virus 40-Transformed Cells | Progress to a G2 block | nih.govnih.gov |

| Polyoma or Harvey Sarcoma Virus-Transformed Cells | Blocks in both G1 and G2 phases | nih.govnih.gov |

| Moloney Sarcoma Virus-Transformed Cells | Not blocked in a specific phase | nih.govnih.gov |

Cytotoxicity Studies in Cellular Models

The cytotoxic effects of picolinic acid derivatives have been evaluated in various cellular models. A study involving thirteen newly synthesized derivatives of picolinic acid investigated their activity against human cancer cell lines. pensoft.net One of these derivatives, referred to as "Compound 5," exhibited selective cytotoxicity against A549 human lung cancer cells. pensoft.net This compound showed a half-maximal growth inhibitory concentration (GI₅₀) of 99.93 µM after 48 hours of exposure. pensoft.net Crucially, "Compound 5" did not show significant toxicity toward non-cancerous cells, including the MCF10A mammary cell line and normal white blood cells, indicating a cancer-cell-specific action. pensoft.net The mechanism underlying this selective cytotoxicity in A549 cells was identified as the induction of apoptosis (programmed cell death), which was associated with the activation of caspases 3, 4, and 9, and triggered by endoplasmic reticulum (ER) stress. pensoft.net

| Cell Line | Cell Type | GI₅₀ (48h) | Effect | Reference |

|---|---|---|---|---|

| A549 | Human Lung Cancer | 99.93 µM | Cytotoxic; Induces apoptosis via ER stress | pensoft.net |

| MCF-7 | Human Breast Cancer | Not cytotoxic | No significant effect on growth | pensoft.net |

| MCF10A | Non-tumorigenic Mammary | Not cytotoxic | No significant effect on growth | pensoft.net |

| White Blood Cells (WBC) | Normal Blood Cells | Not cytotoxic | No significant effect on growth | pensoft.net |

Potential as a Precursor or Intermediate in Pharmaceutical Synthesis

The chemical scaffold of pyridine carboxylic acids, which includes this compound, is highly valuable in the field of medicinal chemistry, often serving as a precursor or intermediate in the synthesis of pharmaceuticals. univook.com For example, the related molecule dipicolinic acid (pyridine-2,6-dicarboxylic acid) is a key intermediate used to synthesize a wide array of pyridine derivatives that form the basis for complex therapeutic agents. univook.com The versatility of such structures as building blocks is well-established. Similarly, other related heterocyclic acids, such as 2-furancarboxylic acid, are employed in the pharmaceutical industry as process intermediates for the production of more complex molecules. mdpi.com This precedent underscores the potential of this compound to be utilized as a foundational component in the development of novel drugs.

Pharmacological Relevance of this compound Analogs

Analogs of this compound possess significant and diverse pharmacological relevance, with the broader class of pyridine carboxylic acid isomers having a long history in drug discovery. nih.gov These chemical structures have been instrumental in the creation of medications for a wide spectrum of conditions, including cancer, diabetes, hypertension, and infectious diseases. nih.gov The parent compound, picolinic acid, has been specifically investigated for its immunomodulatory and anti-viral properties. drugbank.com These effects are linked to its ability to chelate zinc and disrupt the function of zinc finger proteins, which can be essential for viral replication. drugbank.com The general picolinic acid scaffold is a common feature in the design of highly potent enzyme inhibitors, with major pharmaceutical companies developing compounds based on this structure that exhibit activity at nanomolar concentrations. nih.gov The metal-chelating ability of these analogs is often a key determinant of their biological and pharmacological activity. mdpi.commdpi.com

Spectroscopic and Analytical Research Methodologies for 5 Methylpicolinic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of 5-methylpicolinic acid. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (protons) and ¹³C, researchers can map out the molecular skeleton and the chemical environment of each atom.

¹H NMR spectroscopy provides detailed information about the number of different types of protons in the molecule, their chemical environments, and their proximity to other protons. In a typical ¹H NMR spectrum of this compound, distinct signals (resonances) are expected for the protons of the methyl group and the three protons on the pyridine (B92270) ring.

The protons on the pyridine ring (H-3, H-4, and H-6) exhibit characteristic chemical shifts in the aromatic region of the spectrum. Their specific positions and splitting patterns (multiplicity) are dictated by their electronic environment and their coupling interactions with neighboring protons. The methyl group protons typically appear as a singlet in the upfield region of the spectrum. The acidic proton of the carboxyl group is often broad and may exchange with solvent, sometimes making it difficult to observe.

Detailed findings for the proton signals are summarized in the table below.

| Proton | Chemical Shift (δ) ppm | Multiplicity |

| CH₃ | ~2.4 | Singlet |

| H-3 | ~7.6 | Doublet |

| H-4 | ~8.0 | Doublet of doublets |

| H-6 | ~8.5 | Singlet (or narrow doublet) |

| COOH | Variable (often broad) | Singlet |

| Note: Exact chemical shifts can vary depending on the solvent and concentration. |

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal in the spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization state (sp², sp³) and its bonding environment.

The spectrum would show seven distinct resonances corresponding to the five carbons of the pyridine ring, the methyl carbon, and the carboxyl carbon. The carboxyl carbon (C=O) is typically the most downfield signal due to the strong deshielding effect of the two oxygen atoms. The sp²-hybridized carbons of the pyridine ring resonate at intermediate chemical shifts, while the sp³-hybridized methyl carbon appears at the most upfield position. For instance, in a related structure, the carboxyl and a pyridine ring carbon were observed at δ 166.0 and 148.3 ppm, respectively. rsc.org

A representative table of expected ¹³C NMR chemical shifts is provided below.

| Carbon Atom | Expected Chemical Shift (δ) ppm |

| CH₃ | ~18-22 |

| C-5 | ~130-135 |

| C-3 | ~135-140 |

| C-4 | ~125-130 |

| C-6 | ~148-152 |

| C-2 | ~150-155 |

| C=O | ~165-170 |

| Note: Values are approximate and depend on experimental conditions. |

For complete and unambiguous assignment of all ¹H and ¹³C signals, especially in complex molecules or mixtures, advanced 2D NMR techniques are employed. ipb.ptmdpi.com These methods provide correlation data between different nuclei.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. mdpi.commagritek.com For this compound, an HSQC spectrum would definitively link the H-3, H-4, and H-6 signals to their corresponding C-3, C-4, and C-6 carbons, and the methyl proton signal to the methyl carbon.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between protons and carbons that are separated by two or three bonds (long-range couplings). ipb.pt It is crucial for piecing together the molecular structure. For example, an HMBC spectrum would show a correlation between the methyl protons and carbons C-4 and C-6, confirming the position of the methyl group at C-5. It would also show correlations from H-3 and H-4 to the carboxyl carbon (C=O), confirming its position at C-2.

Correlation Spectroscopy (COSY): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically on adjacent carbons. magritek.com A COSY spectrum of this compound would show a cross-peak between the H-3 and H-4 protons, confirming their adjacent positions on the pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and can reveal structural details through the analysis of fragmentation patterns.

In GC-MS, the components of a sample are first separated by gas chromatography and then introduced into the mass spectrometer for detection. gatech.edu This technique is well-suited for volatile and thermally stable compounds. This compound can be analyzed by GC-MS, often after derivatization to a more volatile form, such as a methyl ester. nih.gov

The mass spectrum obtained from a GC-MS analysis of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight (137.14 g/mol ). nih.govsigmaaldrich.com The molecule would also undergo predictable fragmentation, with common losses including the carboxyl group (-COOH) or the methyl group (-CH₃), providing a characteristic fragmentation pattern that serves as a fingerprint for its identification. nih.govasm.org

| Ion | m/z (mass-to-charge ratio) | Identification |

| [M]⁺ | 137 | Molecular Ion |

| [M-CH₃]⁺ | 122 | Loss of a methyl group |

| [M-COOH]⁺ | 92 | Loss of a carboxyl group |

| Note: Fragmentation patterns can vary with ionization energy. |

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar, less volatile, and thermally fragile molecules, making it highly suitable for analyzing this compound directly. It is commonly coupled with liquid chromatography (LC) for LC-ESI-MS analysis.

Research has shown that picolinic acid and its analogs, including methylpicolinic acid, are used in proton-affinitive derivatization to enhance the sensitivity of detection for other molecules, such as steroids, in LC-ESI-MS/MS. nih.govresearchgate.net When analyzed itself, this compound readily forms a protonated molecule, [M+H]⁺, in the positive ion mode. asm.org This results in a prominent ion at an m/z of 138. The high sensitivity of ESI-MS makes it a valuable tool for detecting and quantifying trace amounts of the compound in complex biological or environmental samples. nih.gov

| Ion | m/z (mass-to-charge ratio) | Mode |

| [M+H]⁺ | 138 | Positive Ion Mode |

| [M-H]⁻ | 136 | Negative Ion Mode |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to its carboxylic acid and substituted pyridine ring moieties. While a specific, publicly available FT-IR spectrum for this compound is not readily found, the expected characteristic absorption bands can be inferred from the spectra of closely related compounds and general spectroscopic principles. mendeley.comresearchgate.net For instance, the IR spectrum of its isomer, 6-methylpicolinic acid, provides valuable comparative data. nist.gov

The key vibrational modes for this compound would include:

O-H Stretching: A very broad and strong absorption band is anticipated in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in the carboxylic acid dimer.

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear in the region of 3000-3100 cm⁻¹. The C-H stretching of the methyl group would be observed in the 2850-2970 cm⁻¹ range.

C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl (C=O) group of the carboxylic acid is expected around 1700-1725 cm⁻¹. The exact position can be influenced by hydrogen bonding.

C=C and C=N Stretching: The stretching vibrations of the pyridine ring (C=C and C=N bonds) typically appear in the 1400-1600 cm⁻¹ region.

O-H Bending: The in-plane bending of the O-H group is expected to produce a medium intensity band in the 1400-1440 cm⁻¹ range.

C-O Stretching and O-H Bending (out-of-plane): The C-O stretching of the carboxylic acid should appear in the 1210-1320 cm⁻¹ region. A broad band due to out-of-plane O-H bending is also expected around 920 cm⁻¹.

Table 1: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500-3300 | Strong, Broad |

| Aromatic Ring | C-H Stretch | 3000-3100 | Medium |

| Methyl Group | C-H Stretch | 2850-2970 | Medium |

| Carboxylic Acid | C=O Stretch | 1700-1725 | Strong, Sharp |

| Pyridine Ring | C=C, C=N Stretch | 1400-1600 | Medium-Strong |

| Carboxylic Acid | O-H Bend (in-plane) | 1400-1440 | Medium |

| Carboxylic Acid | C-O Stretch | 1210-1320 | Medium |

| Carboxylic Acid | O-H Bend (out-of-plane) | 920 | Medium, Broad |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems. The pyridine ring in this compound, being a conjugated system, gives rise to characteristic absorptions in the UV region. msu.edu The absorption maxima (λmax) are influenced by the nature of the solvent and the substituents on the pyridine ring. copernicus.orgresearchgate.net

Table 2: Expected UV-Vis Absorption for this compound

| Electronic Transition | Expected Wavelength Range (nm) |

|---|---|

| π → π* | ~200-230 |

| n → π* | ~260-280 |

Chromatographic Techniques

Chromatographic methods are essential for the separation, purification, and quantitative analysis of this compound from reaction mixtures and biological matrices.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of picolinic acid and its derivatives. researchgate.net Reversed-phase HPLC, often with a C18 column, is a common approach. researchgate.net The separation is based on the differential partitioning of the analyte between the stationary phase (e.g., C18) and the mobile phase.

For acidic compounds like this compound, the pH of the mobile phase is a critical parameter affecting retention time. Typically, an acidic mobile phase is used to suppress the ionization of the carboxylic acid group, leading to increased retention on a reversed-phase column. A common mobile phase might consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). Detection is often performed using a UV detector, set at a wavelength where the compound exhibits significant absorbance. For example, a method for the analysis of various phenolic acids utilized a reversed-phase column with a mobile phase of methanol and a potassium phosphate buffer at pH 9.5, with UV detection at 300 nm. pan.olsztyn.pl Another study on picolinic acid in biological fluids employed ion-pair chromatography with a C18 column and a mobile phase containing tetrabutylammonium (B224687) hydrogen sulfate. researchgate.net

Table 3: Exemplary HPLC Parameters for Picolinic Acid Derivatives

| Parameter | Description |

|---|---|

| Column | Reversed-phase C18, e.g., 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Gradient or isocratic mixture of aqueous buffer (e.g., phosphate, acetate) and organic solvent (e.g., acetonitrile, methanol) |

| Flow Rate | Typically 0.5 - 1.5 mL/min |

| Detection | UV detector at a wavelength corresponding to an absorption maximum (e.g., ~265 nm) |

| Temperature | Ambient or controlled (e.g., 25-40 °C) |

Ultra-Performance Liquid Chromatography (UPLC) is a more recent development that utilizes columns with smaller particle sizes (<2 µm), leading to higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. nih.gov UPLC methods are well-suited for the analysis of complex mixtures containing picolinic acid derivatives. nih.gov

The principles of separation in UPLC are the same as in HPLC, but the instrumentation is designed to handle the higher pressures required for smaller particle size columns. A UPLC method for the analysis of tryptophan metabolites, including picolinic acid, in serum and plasma has been developed. nih.gov This method employed a two-step extraction process followed by analysis on a UPLC system coupled with tandem mass spectrometry (UPLC-MS/MS) for highly sensitive and selective quantification. nih.gov The chromatographic separation was achieved with a short cycle time of 7 minutes. nih.gov

Table 4: General UPLC Parameters for the Analysis of Picolinic Acid Derivatives

| Parameter | Description |

|---|---|

| Column | Sub-2 µm particle size column (e.g., C18, HSS T3) |

| Mobile Phase | Gradient elution with a mixture of aqueous and organic solvents, often with an acid modifier (e.g., formic acid) |

| Flow Rate | Typically 0.2 - 0.6 mL/min |

| Detection | UV or Mass Spectrometry (MS) |

| Temperature | Controlled, often slightly elevated to reduce viscosity |

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used for the qualitative monitoring of reactions, checking the purity of a compound, and determining appropriate solvent systems for column chromatography. utoronto.cawisc.edu In the context of this compound, TLC can be used to track the progress of its synthesis or its participation in subsequent reactions.

A TLC analysis involves spotting a solution of the sample onto a TLC plate coated with a stationary phase, typically silica (B1680970) gel or alumina. The plate is then placed in a developing chamber containing a suitable mobile phase (eluent). The mobile phase moves up the plate by capillary action, and the components of the sample are separated based on their differential affinity for the stationary and mobile phases. The position of the compound is then visualized, often using UV light if the compound is UV-active.

The choice of the eluent is critical for achieving good separation. A common solvent system for separating picolinic acid derivatives is a mixture of a non-polar solvent (like hexane (B92381) or toluene) and a more polar solvent (like ethyl acetate (B1210297) or methanol). The ratio of these solvents is adjusted to achieve an optimal retention factor (Rf) value, typically between 0.2 and 0.8. For example, in the synthesis of picolinate (B1231196) derivatives, TLC was used to monitor the reaction progress using a mobile phase of n-hexane/ethyl acetate (2:1).

Table 5: General TLC Parameters for Picolinic Acid Derivatives

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F254 on aluminum or glass plates |

| Mobile Phase (Eluent) | Mixture of a non-polar and a polar solvent (e.g., hexane/ethyl acetate, chloroform/methanol) |

| Visualization | UV light (at 254 nm) |

| Retention Factor (Rf) | Distance traveled by the spot / Distance traveled by the solvent front |

X-ray Diffraction (XRD) Studies